molecular formula C5H12Cl2N6 B2593197 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride CAS No. 2155855-78-8

1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride

Cat. No. B2593197
CAS RN: 2155855-78-8
M. Wt: 227.09
InChI Key: NQAXMYJWMIBFLE-UHFFFAOYSA-N
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Description

“1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms . This compound is a derivative of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole, which is a type of energetic material .


Synthesis Analysis

The synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives has been achieved from readily available 5-aminotetrazole . The synthesis involves the formation of C–N linked bistetrazolate nitramino compounds . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride has been characterized by IR and NMR spectra and elemental analysis . The nitrogen contents of these energetic bistetrazolate compounds are much higher than those of the commonly used high explosives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride include the formation of C–N linked bistetrazolate nitramino compounds . These compounds have high positive heats of formation .


Physical And Chemical Properties Analysis

Tetrazoles, including 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride, exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . They have high nitrogen contents and high heats of formation, which endow these energetic compounds with prominent detonation performance .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is not mentioned in the search results, it’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

While specific safety and hazard information for “1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is not available in the search results, it’s important to note that tetrazoles are energetic materials and should be handled with care. They have excellent thermal stabilities and acceptable impact and friction sensitivities .

properties

IUPAC Name

1-(2H-tetrazol-5-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6.2ClH/c1-3-11(4-2-6-1)5-7-9-10-8-5;;/h6H,1-4H2,(H,7,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAXMYJWMIBFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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